1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF4O It is characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methoxy and trifluoromethyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of quinones or dehalogenated products.
Scientific Research Applications
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene depends on its interaction with molecular targets. The compound can act as an electrophile or nucleophile in various reactions, influencing biological pathways and chemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
- 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
- 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Comparison: 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both fluorine and methoxy groups, which influence its reactivity and properties. Compared to similar compounds, it exhibits distinct chemical behavior in substitution and electrophilic aromatic substitution reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXFCSFYVWBUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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